molecular formula C7H6BrFO2 B1380867 6-Bromo-2-fluoro-3-methoxyphenol CAS No. 1784923-61-0

6-Bromo-2-fluoro-3-methoxyphenol

Cat. No.: B1380867
CAS No.: 1784923-61-0
M. Wt: 221.02 g/mol
InChI Key: JOYVCFSGWIFGOC-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxyphenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 2-fluoro-3-methoxyphenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-fluoro-3-methoxyphenol is reacted with a brominating agent under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenolic group.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized phenolic derivatives.

    Reduction Products: Dehalogenated phenols or demethylated phenols.

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its halogenated structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine and fluorine) can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxyphenol: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    2-Fluoro-3-methoxyphenol: Lacks the bromine atom, which may affect its chemical stability and biological activity.

    6-Bromo-2-fluoro-4-methoxyphenol: Similar structure but with a different substitution pattern, which can influence its reactivity and applications.

Uniqueness

6-Bromo-2-fluoro-3-methoxyphenol is unique due to the specific combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVCFSGWIFGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784923-61-0
Record name 4-Bromo-2-fluoro-3-hydroxyanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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